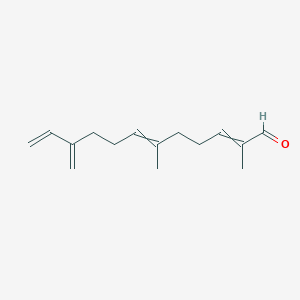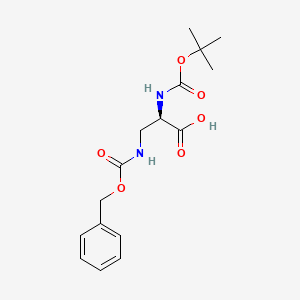
2,6-Bis (tributyltin) pyrazine
概要
説明
2,6-Bis (tributyltin) pyrazine is a chemical compound that belongs to the class of organic compounds known as trialkyltins . These are triorganotin compounds where the tin atom is linked to exactly three alkyl groups .
Synthesis Analysis
The synthesis of pyrazine derivatives has been explored in various studies . For instance, one study demonstrated a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .Chemical Reactions Analysis
Bis (tributyltin) is utilized in tin-carbon bond formation, desulfurization, and deoxygenation reactions . It is also used to stannylate aryl halides for subsequent Stille coupling . Furthermore, pyrazines have been analyzed using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) in SSAB .Physical and Chemical Properties Analysis
Tributyltin (TBT) compounds are organic derivatives of tetravalent tin. They are characterized by the presence of covalent bonds between carbon atoms and a tin atom and have the general formula (n-C4H9)3Sn-X (where X is an anion) .科学的研究の応用
Atom Transfer Radical Cyclization Reactions
2,6-Bis(tributyltin) pyrazine plays a role in the atom transfer radical cyclization (ATRC) reactions. Fang et al. (2002) showed that bis(tributyltin)-initiated ATRC reactions of 3-butenyl iodoalkanoates yield cyclization products, demonstrating the utility of this compound in organic synthesis (Fang et al., 2002).
Metallamacrocycles and Tubular Coordination Networks
2,6-Bis(pyrazolyl)pyrazine ligand forms metallamacrocycles and tubular coordination networks in the presence of silver cations, as studied by Loï et al. (1999). This highlights its potential in forming complex molecular structures (Loï et al., 1999).
Hydrogen-Bonded Networks
Schultheiss et al. (2005) explored the hydrogen-bonded networks formed by substituted 2,6-diarylpyrazines. Their study provides insight into the structural aspects of such compounds, which could have implications in material science and molecular engineering (Schultheiss et al., 2005).
作用機序
Safety and Hazards
Tributyltin compounds are considered hazardous. They are toxic if swallowed, harmful in contact with skin, cause skin irritation, serious eye irritation, may cause respiratory irritation, may damage fertility, may damage the unborn child, and cause damage to organs through prolonged or repeated exposure .
将来の方向性
The future directions of research on 2,6-Bis (tributyltin) pyrazine could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. One study demonstrated a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate , suggesting potential for further development and optimization of synthesis processes.
特性
IUPAC Name |
tributyl-(6-tributylstannylpyrazin-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2.6C4H9.2Sn/c1-2-6-4-3-5-1;6*1-3-4-2;;/h1,3H;6*1,3-4H2,2H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXOVXAVACTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=N1)[Sn](CCCC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56N2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3068735.png)









![4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B3068793.png)


